2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzothiazole core linked to a 1,2,4-triazole ring via a thiomethyl group. The triazole moiety is substituted with a propenyl group, while the acetamide nitrogen is bonded to a 1,3-thiazol-2-yl group. Such a hybrid structure integrates pharmacophoric elements from benzothiazole (known for antimicrobial and antitumor activity ), 1,2,4-triazole (implicated in enzyme inhibition and metal coordination ), and thiazole (common in bioactive ligands and antibiotics ).
Properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS4/c1-2-8-24-14(10-28-18-20-12-5-3-4-6-13(12)29-18)22-23-17(24)27-11-15(25)21-16-19-7-9-26-16/h2-7,9H,1,8,10-11H2,(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMIUUJULNISOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzothiazole derivatives and triazole derivatives, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include thiols, alkyl halides, and various catalysts to facilitate the formation of the desired heterocyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with varying properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel heterocyclic compounds and materials.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or agrochemicals.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors, through its heterocyclic rings and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural variations and inferred properties of analogous compounds, based on substituent modifications and evidence-derived insights:
Key Observations:
Acetamide Substituent Effects: The 1,3-thiazol-2-yl group in the target compound may confer specificity toward thiazole-binding biological targets, such as bacterial enzymes or receptors . In contrast, analogs with hydroxyalkyl groups (e.g., 2-hydroxyethyl) prioritize solubility, while pyridinylmethyl groups introduce basicity for enhanced bioavailability .
Triazole Substitution :
- Propenyl groups (allyl) in the target compound likely increase lipophilicity, aiding cellular uptake. Conversely, phenyl-substituted analogs () may stabilize interactions via aromatic stacking but reduce conformational flexibility.
Benzothiazole Core: Benzothiazoles are known for diverse bioactivities, including anticancer (via topoisomerase inhibition) and antimicrobial effects . The thiomethyl linkage to triazole may enhance metabolic stability compared to oxygen-based ethers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
